Methyl 4-chloro-3-hydroxy-5-(prop-2-yn-1-ylthio)thiophene-2-carboxylate
Description
Methyl 4-chloro-3-hydroxy-5-(prop-2-yn-1-ylthio)thiophene-2-carboxylate is a thiophene-based derivative characterized by a chloro (-Cl) group at position 4, a hydroxyl (-OH) group at position 3, and a propargylthio (-S-C≡CH) substituent at position 5 of the thiophene ring. The methyl ester at position 2 enhances its stability and modulates solubility.
Properties
Molecular Formula |
C9H7ClO3S2 |
|---|---|
Molecular Weight |
262.7 g/mol |
IUPAC Name |
methyl 4-chloro-3-hydroxy-5-prop-2-ynylsulfanylthiophene-2-carboxylate |
InChI |
InChI=1S/C9H7ClO3S2/c1-3-4-14-9-5(10)6(11)7(15-9)8(12)13-2/h1,11H,4H2,2H3 |
InChI Key |
FJDZNPAQSPRWPY-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C(=C(S1)SCC#C)Cl)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-chloro-3-hydroxy-5-(prop-2-yn-1-ylthio)thiophene-2-carboxylate typically involves multi-step organic reactions. One common method includes the chlorination of a thiophene derivative followed by hydroxylation and subsequent alkylation with prop-2-yn-1-ylthio groups . The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency and cost-effectiveness, often utilizing automated systems for precise control of reaction parameters .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-chloro-3-hydroxy-5-(prop-2-yn-1-ylthio)thiophene-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Used to remove oxygen-containing groups or reduce double bonds.
Substitution: Commonly involves replacing the chlorine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) under acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
The major products depend on the specific reaction and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of functionalized thiophenes .
Scientific Research Applications
Methyl 4-chloro-3-hydroxy-5-(prop-2-yn-1-ylthio)thiophene-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a pharmaceutical intermediate.
Industry: Utilized in the development of advanced materials, such as organic semiconductors
Mechanism of Action
The mechanism of action of Methyl 4-chloro-3-hydroxy-5-(prop-2-yn-1-ylthio)thiophene-2-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to various biological effects. The compound’s unique structure allows it to participate in multiple pathways, influencing cellular processes and biochemical reactions .
Comparison with Similar Compounds
Substituent Analysis and Electronic Effects
The substituents at positions 3, 4, and 5 significantly influence the compound’s properties. Key comparisons include:
The propargylthio group in the target compound distinguishes it from analogs with methoxy or methylsulfanyl groups. The triple bond in propargylthio offers opportunities for Huisgen cycloaddition, a feature absent in the compared compounds .
Physical and Spectral Properties
- Solubility : The hydroxyl and ester groups confer moderate polarity, but the propargylthio group’s hydrophobicity may reduce water solubility compared to methoxy analogs.
- Spectral Data : IR spectra would show O-H stretching (~3200 cm⁻¹) and ester C=O (~1700 cm⁻¹). The propargylthio group’s C≡C stretch (~2100 cm⁻¹) is a unique identifier .
Table 1: Molecular and Physical Properties
Biological Activity
Methyl 4-chloro-3-hydroxy-5-(prop-2-yn-1-ylthio)thiophene-2-carboxylate (CAS Number: 1707568-91-9) is a specialized organic compound characterized by its unique thiophene ring structure and various functional groups, including a chloro group, a hydroxy group, and a propynylthio group. This article explores the biological activity of this compound, focusing on its potential applications in medicinal chemistry and related fields.
The molecular formula of this compound is , with a molecular weight of approximately 262.73 g/mol. The presence of the thiophene ring contributes to its chemical reactivity, allowing it to participate in various organic reactions such as nucleophilic substitutions and electrophilic aromatic substitutions due to the functional groups attached to it .
Anti-inflammatory Effects
Thiophene derivatives are also noted for their anti-inflammatory properties. Research indicates that compounds with similar structural features can inhibit pro-inflammatory cytokines and enzymes involved in inflammation pathways. This suggests potential therapeutic applications for this compound in treating inflammatory diseases .
Case Studies and Research Findings
A review of literature reveals that while direct studies on this compound are scarce, several related compounds have been analyzed for their biological activities:
- Antimicrobial Evaluation : In vitro studies on similar thiophene derivatives have shown promising results in inhibiting bacterial growth, with minimum inhibitory concentrations (MICs) reported as low as 0.22 μg/mL for certain derivatives .
- Cytotoxicity Studies : Compounds featuring the thiophene moiety have been tested against various cancer cell lines, demonstrating cytotoxic effects that warrant further investigation into the structure–activity relationship (SAR) to optimize efficacy .
Q & A
Q. What are the common synthetic routes for this compound, and how are intermediates characterized?
Methodological Answer: Synthesis typically involves multi-step processes, starting with cyclization to form the thiophene core followed by functionalization. For example:
- Thiophene ring formation : Cyclization of sulfur-containing precursors with dienes or via Gewald reactions .
- Functional group introduction : Chlorination, hydroxylation, and propargylthio addition via electrophilic substitution or nucleophilic displacement .
- Characterization : Intermediates are validated using NMR (e.g., H/C for substituent positions), HPLC (purity ≥98%), and mass spectrometry (molecular ion confirmation) .
Q. What biological assays are used to evaluate its pharmacological potential?
Methodological Answer:
- Anti-inflammatory/analgesic assays : COX-1/COX-2 inhibition via enzyme-linked immunosorbent assays (ELISA) .
- Cytotoxicity screening : MTT assays on cell lines (e.g., RAW 264.7 macrophages) to determine IC values .
- Metabolic stability : Microsomal incubation (human/rat liver microsomes) with LC-MS quantification of parent compound degradation .
Advanced Research Questions
Q. How can crystallographic data resolve molecular conformation and hydrogen bonding patterns?
Methodological Answer:
- Single-crystal X-ray diffraction (SXRD) : Data collected at 296 K using SHELX programs (SHELXL for refinement). Hydrogen bonds are identified via graph-set analysis (Etter’s formalism) .
- Key parameters : Bond angles (C–S–C in thiophene: ~90°), torsion angles (propargylthio group orientation), and hydrogen-bond motifs (e.g., O–H···O or N–H···S) .
- Software tools : Mercury (visualization) and PLATON (validation) to analyze packing efficiency and intermolecular interactions .
Q. What strategies optimize reaction yields in multi-step syntheses of similar thiophene derivatives?
Methodological Answer:
- Stepwise optimization :
Q. How do structural modifications at specific positions affect biological activity?
Methodological Answer:
- SAR studies :
- Position 3 (hydroxyl group) : Replacement with methoxy reduces solubility but increases metabolic stability (logP shift from 1.2 to 2.5) .
- Position 5 (propargylthio) : Substitution with alkylthio groups diminishes COX-2 selectivity (IC increases from 0.8 µM to >5 µM) .
- Computational modeling : Docking simulations (AutoDock Vina) to predict binding affinity changes in enzyme active sites .
Data Contradiction Analysis
Q. How to address discrepancies in reported biological activity data?
Methodological Answer:
- Source validation : Cross-check assay protocols (e.g., ATP vs. resazurin-based viability assays may yield divergent IC values) .
- Structural confirmation : Ensure compound purity (HPLC) and stereochemical consistency (circular dichroism for chiral centers) .
- Meta-analysis : Compare data across studies using standardized metrics (e.g., pIC vs. logD adjustments) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
